1,8-Octanedithiol is a volatile sulfur-containing flavoring agent with a meaty, sulfurous odor.
1, 8-Octanedithiol, also known as 1, 8-dimercaptooctane or fema 3514, belongs to the class of organic compounds known as alkylthiols. These are organic compounds containing the thiol functional group linked to an alkyl chain. 1, 8-Octanedithiol exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1, 8-octanedithiol is primarily located in the membrane (predicted from logP). 1, 8-Octanedithiol has an earthy, meaty, and mushroom taste.
1,8-Octanedithiol
CAS No.: 1191-62-4
Cat. No.: VC20956020
Molecular Formula: C8H18S2
Molecular Weight: 178.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1191-62-4 |
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Molecular Formula | C8H18S2 |
Molecular Weight | 178.4 g/mol |
IUPAC Name | octane-1,8-dithiol |
Standard InChI | InChI=1S/C8H18S2/c9-7-5-3-1-2-4-6-8-10/h9-10H,1-8H2 |
Standard InChI Key | PGTWZHXOSWQKCY-UHFFFAOYSA-N |
SMILES | C(CCCCS)CCCS |
Canonical SMILES | C(CCCCS)CCCS |
Boiling Point | 269.5 °C |
Melting Point | Mp 0.9 ° 0.9°C |
Introduction
Chemical Identity and Structure
1,8-Octanedithiol, also known by its IUPAC name octane-1,8-dithiol, is an alkanethiol with a linear carbon backbone terminated by thiol (-SH) groups at positions 1 and 8. The compound belongs to the broader category of dithiols, which feature two sulfhydryl functional groups that enable unique chemical reactivity patterns and applications.
Basic Chemical Information
The chemical identity of 1,8-Octanedithiol is well-established through various standardized identifiers and properties. The compound can be recognized through the following key identifiers:
Physical Properties
1,8-Octanedithiol presents as a liquid at room temperature with specific physical characteristics that influence its handling, storage, and applications.
Appearance and Sensory Properties
At standard conditions, 1,8-Octanedithiol appears as a colorless to pale yellow liquid with a distinctive sulfurous odor profile . The odor is described as sulfurous, meaty, mushroom-like, and earthy when present at 0.10% concentration in propylene glycol . This characteristic odor is typical of thiol compounds and contributes to its applications in the flavor industry.
Physical Constants
The key physical properties of 1,8-Octanedithiol have been well-documented and are summarized in the following table:
Chemical Properties and Reactivity
The chemical behavior of 1,8-Octanedithiol is largely determined by the presence of two thiol groups, which impart distinct reactivity patterns.
Reactivity Profile
1,8-Octanedithiol exhibits several characteristic reactions and properties:
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Strong affinity for metal surfaces, particularly gold, copper, and other noble metals, enabling the formation of self-assembled monolayers (SAMs)
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Nucleophilic character of the thiol groups, which readily react with electrophilic centers
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Sensitivity to oxidation when exposed to air, potentially forming disulfides
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Acidic character, though relatively weak, with a predicted pKa of 10.19
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Susceptibility to combustion, indicating its flammable nature
The compound is described as stable under normal conditions but demonstrates incompatibility with strong oxidizing agents and strong bases, which should be considered in its handling and application .
Surface Chemistry
One of the most significant chemical properties of 1,8-Octanedithiol is its ability to form strong bonds with metal surfaces. The terminal thiol groups can chemisorb onto metal substrates, creating well-defined molecular structures with specific orientations. This property is particularly valuable in surface modification applications and has been extensively studied using advanced characterization techniques such as scanning tunneling microscopy (STM) .
Applications and Uses
1,8-Octanedithiol finds applications across multiple domains, leveraging its unique chemical structure and properties.
Nanomaterials and Surface Modification
The compound serves as an important agent for modifying and functionalizing surfaces, particularly in nanotechnology applications. Research indicates that 1,8-Octanedithiol may be employed as a processing additive to functionalize electrode layers, thereby enhancing the power efficiency of P3HT:PCBM solar cells . The ability to form a self-assembled monolayer (SAM) on gold electrodes can significantly improve electrochemical properties of the modified surfaces .
The bifunctional nature of 1,8-Octanedithiol, with thiol groups at both ends of the molecule, makes it particularly valuable for creating molecular bridges between metal nanoparticles or for forming robust coatings on metal surfaces with specific properties.
Research and Development
The compound serves as a valuable model for studying thiol-metal interactions, self-assembly processes, and surface chemistry. Its well-defined structure and reactivity make it an important tool for fundamental research in these fields, contributing to the development of advanced materials and functional surfaces.
Research Findings on Surface Adsorption
Recent scientific investigations have yielded important insights into the behavior of 1,8-Octanedithiol when adsorbed onto various metal surfaces.
Adsorption on Copper Surfaces
A 2016 study published in Physical Chemistry Chemical Physics investigated the adsorption of single 1,8-Octanedithiol molecules on Cu(100) surfaces using scanning tunneling microscopy (STM) and semi-empirical calculations . This research revealed several significant findings:
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Two distinct types of chiral molecules were observed on the copper surface upon adsorption
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STM images showed two bright spots at the extremities of each molecule, attributed to the enhanced electronic density contrast of the chemisorbed sulfur atoms
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The molecules exhibited preferential adsorption directions in sub-monolayer regime deposition
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The relaxation mechanism was driven by the chemisorption of the two sulfur atoms in hollow sites of the copper surface
Through comparison between relaxed conformations and between calculated and experimental STM images, the researchers were able to determine unambiguously the most favorable position of the 1,8-Octanedithiol molecule on Cu(100) . These findings contribute to a deeper understanding of molecular orientation and electronic structure at interfaces.
Comparison with Related Compounds
To better understand the unique properties and applications of 1,8-Octanedithiol, it is instructive to compare it with structurally related compounds, particularly 3,6-dioxa-1,8-octanedithiol (DODT).
3,6-Dioxa-1,8-octanedithiol Comparison
3,6-Dioxa-1,8-octanedithiol (CAS: 14970-87-7) shares the dithiol functionality with 1,8-Octanedithiol but incorporates two oxygen atoms in the carbon chain, creating ether linkages. This structural difference significantly alters its physical and chemical properties:
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